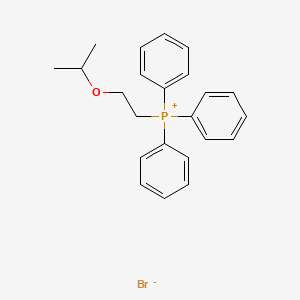
(2-Isopropoxyethyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropoxyethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C23H26BrOP. It is a quaternary phosphonium salt, which is often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxyethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as 2-bromoethyl isopropyl ether. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
Ph3P+BrCH2CH2OCH(CH3)2→Ph3P+CH2CH2OCH(CH3)2Br−
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropoxyethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), which facilitate deprotonation and subsequent reactions. Solvents such as THF, dichloromethane (DCM), and acetonitrile are frequently used.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in substitution reactions, the product will be a new phosphonium salt with the substituted nucleophile.
Scientific Research Applications
(2-Isopropoxyethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including Wittig reagents for olefination reactions.
Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2-Isopropoxyethyl)triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize negative charges, making it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved are specific to the reactions it participates in, often involving the formation of carbon-phosphorus bonds.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)triphenylphosphonium bromide
- Isopropyltriphenylphosphonium bromide
- (2-Methoxyethyl)triphenylphosphonium bromide
Uniqueness
(2-Isopropoxyethyl)triphenylphosphonium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and stability compared to other phosphonium salts. Its isopropoxyethyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions, making it a valuable reagent in specialized synthetic applications.
Properties
CAS No. |
101610-48-4 |
|---|---|
Molecular Formula |
C23H26BrOP |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
triphenyl(2-propan-2-yloxyethyl)phosphanium;bromide |
InChI |
InChI=1S/C23H26OP.BrH/c1-20(2)24-18-19-25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ADEGQHLPEQVJJK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



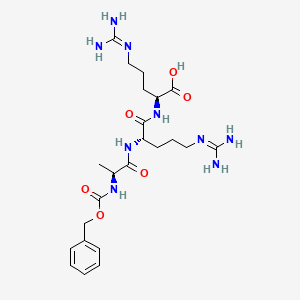
![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)
![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)
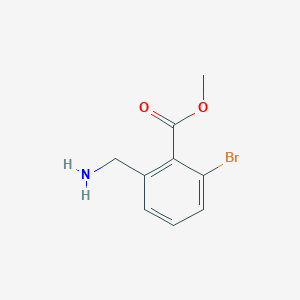
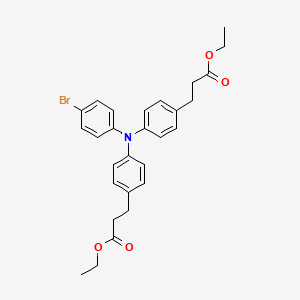

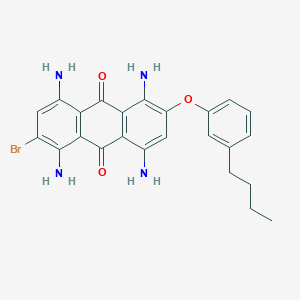
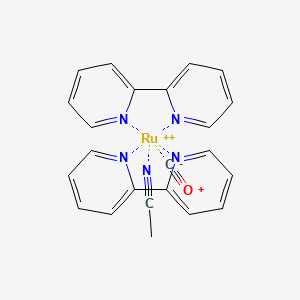
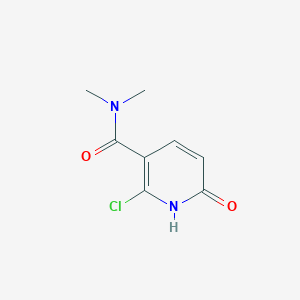
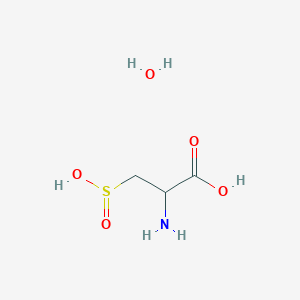
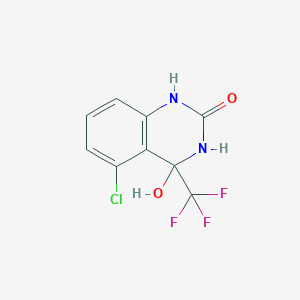
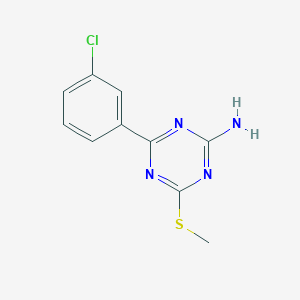
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
